4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Description
This compound belongs to the rhodanine (2-thioxo-thiazolidin-4-one) family, a class of heterocycles renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Structurally, it features a 4-ethylbenzylidene substituent at the 5-position of the thiazolidinone core and a butanamide side chain terminating in a 4-methylthiazole group. The (5Z)-stereochemistry of the benzylidene moiety is critical for maintaining planar conjugation, which enhances interactions with biological targets like kinases or microbial enzymes . The 4-methylthiazole group may improve pharmacokinetic properties, such as solubility and membrane permeability, compared to simpler aryl or alkyl substituents .
Properties
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S3/c1-3-14-6-8-15(9-7-14)11-16-18(25)23(20(26)28-16)10-4-5-17(24)22-19-21-13(2)12-27-19/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,22,24)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJWCTYXTKCTPT-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide typically involves multiple steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thioamide with an α-haloketone under basic conditions.
Benzylidene Formation: The benzylidene group is introduced by the condensation of the thiazolidinone with 4-ethylbenzaldehyde in the presence of a base.
Thiazole Introduction: The thiazole moiety is incorporated through a nucleophilic substitution reaction with 4-methyl-1,3-thiazole-2-amine.
Final Coupling: The final coupling step involves the reaction of the intermediate with butanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and thiazole moieties.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone and thiazole moieties can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Rhodanine Core
The 5-benzylidene group is a common feature in bioactive rhodanine derivatives. Key analogs and their differences are summarized below:
Key Observations :
- In contrast, electron-withdrawing groups (e.g., halogens) in other analogs may improve target binding but reduce bioavailability .
- Side Chain Modifications : The butanamide-thiazole moiety in the target compound introduces hydrogen-bonding and π-stacking capabilities, distinguishing it from simpler acetamide or hydrazide derivatives .
Structure-Activity Relationships (SAR)
- 5-Substituent : Aromatic groups with moderate electron-donating substituents (e.g., 4-ethyl) balance lipophilicity and stability. Strong electron-withdrawing groups may destabilize the conjugated system .
- Side Chain : Bulky, heteroaromatic termini (e.g., 4-methylthiazole) enhance target specificity compared to smaller alkyl chains .
- Stereochemistry : The (5Z)-configuration is crucial for maintaining planarity and π-π interactions with biological targets .
Biological Activity
The compound 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide is a member of the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, antimicrobial properties, and mechanisms of action.
- Molecular Formula : C22H20N2O4S2
- Molar Mass : 440.54 g/mol
- CAS Number : Not specified in the search results.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study evaluated various thiazolidinone compounds against multiple cancer cell lines, highlighting the following findings:
| Compound | Cancer Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
| 4n | HOP-92 (NSCL) | 67.51 |
These results suggest that the compound's structure contributes to its ability to inhibit cancer cell proliferation effectively .
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. The mechanism involves the inhibition of microbial enzymes, disrupting cellular functions. Specific studies have shown that certain derivatives can effectively combat bacterial strains and fungi by targeting key metabolic pathways .
The biological activity of thiazolidinone derivatives like this compound is often attributed to their ability to interact with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell survival or microbial growth.
- Receptor Modulation : It could modulate receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:
- In Vitro Studies : A series of thiazolidinone compounds were synthesized and tested against various cancer cell lines by the National Cancer Institute (NCI). The results demonstrated significant inhibition rates across different types of cancer, indicating potential for further development as therapeutic agents .
- Structure-Aactivity Relationship (SAR) : Research has delved into how modifications on the thiazolidinone scaffold affect biological activity. For instance, substituents at specific positions on the aromatic rings were found to enhance anticancer effects .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves a Knoevenagel condensation between a thiazolidinone derivative and a substituted benzaldehyde under basic or acidic conditions. For example, microwave-assisted synthesis (30–60 min, 60–80°C) improves yield (85–96%) compared to conventional reflux (6–7 hours) . Key steps include:
- Step 1: Condensation of 4-ethylbenzaldehyde with rhodanine to form the thiazolidinone core.
- Step 2: Amidation with 4-methylthiazol-2-amine under catalytic conditions (e.g., K₂CO₃ in ethanol). Optimization focuses on solvent choice (e.g., acetonitrile for higher purity) and catalysts (piperidine for regioselectivity) .
Q. What characterization techniques are essential for confirming the compound’s structure?
- Spectroscopy: ¹H/¹³C NMR (to confirm Z-configuration of the benzylidene group and thioxo-thiazolidinone protons), IR (C=O and C=S stretches at ~1700 cm⁻¹ and ~1200 cm⁻¹) .
- Chromatography: HPLC (>95% purity) and TLC (Rf = 0.5 in ethyl acetate/hexane) for intermediate monitoring .
- Thermal Analysis: Melting point (e.g., 226–228°C for intermediates) to assess purity .
Q. What initial biological activities have been reported for this compound?
Preliminary studies on analogs show:
- Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential: IC₅₀ of 12–25 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
- Anti-inflammatory Effects: 40–60% inhibition of COX-2 in murine macrophages at 10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?
Key structural modifications and their effects:
Q. How can researchers resolve contradictions in reported biological data across studies?
Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM in cancer models) may arise from:
- Assay Conditions: Varying serum concentrations or incubation times.
- Cell Line Heterogeneity: Genetic drift in MCF-7 vs. HCT-116.
- Compound Purity: Impurities >5% alter activity profiles. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., flow cytometry vs. MTT) are recommended .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Prodrug Design: Esterification of the butanamide group increases aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for the parent compound) .
- Nanoparticle Formulation: PEGylated liposomes improve plasma half-life from 2 to 8 hours in rodent models .
- Co-crystallization: With succinic acid enhances dissolution rate by 70% .
Q. What in silico methods predict the compound’s interactions with biological targets?
- Molecular Docking: AutoDock Vina predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase via hydrogen bonds with Thr766 and Met769 .
- MD Simulations: GROMACS reveals stable binding over 100 ns, validating the thioxo group’s role in target engagement .
- QSAR Models: LogP <3.5 correlates with >80% oral bioavailability in rat pharmacokinetic studies .
Q. How can synthesis be optimized for reproducibility and scale-up?
- Process Analytical Technology (PAT): Real-time monitoring via FTIR ensures consistent intermediate formation .
- Green Chemistry: Solvent-free mechanochemical synthesis reduces waste (E-factor <10 vs. 35 for traditional methods) .
- Purification: Flash chromatography (silica gel, 40–63 µm) achieves >98% purity at 10-g scale .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Regioselectivity: Competing reactions (e.g., over-condensation) require strict temperature control (±2°C) .
- Cost of Raw Materials: 4-Ethylbenzaldehyde accounts for 60% of material costs; alternatives like 4-fluorobenzaldehyde reduce expenses by 30% .
- Stability: Light-sensitive intermediates necessitate amber glassware and inert atmospheres .
Q. How can the mechanism of action be validated in complex biological systems?
- Target Deconvolution: CRISPR-Cas9 knockout of putative targets (e.g., EGFR) in isogenic cell lines .
- Transcriptomics: RNA-seq identifies downstream pathways (e.g., apoptosis genes BAX and CASP3 upregulated 3–5 fold) .
- In Vivo Imaging: PET tracers (¹⁸F-labeled analogs) track biodistribution in tumor-bearing mice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
